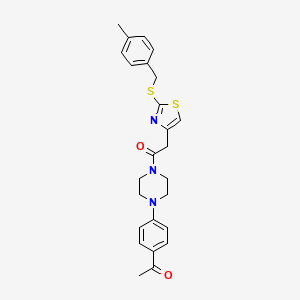

1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Description

The compound 1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone features a piperazine core substituted at the 1-position with a 4-acetylphenyl group. This piperazine is connected via an ethanone bridge to a thiazole ring, which is further functionalized at the 2-position with a (4-methylbenzyl)thio group.

Properties

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S2/c1-18-3-5-20(6-4-18)16-31-25-26-22(17-32-25)15-24(30)28-13-11-27(12-14-28)23-9-7-21(8-10-23)19(2)29/h3-10,17H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVQPKSEGJPBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula: C23H24N4O2S

- Molecular Weight: 420.5 g/mol

- CAS Number: 1251548-51-2

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and inhibition of poly (ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits activity against certain protozoan parasites, notably Plasmodium falciparum, the causative agent of malaria. The compound's structural components may contribute to its ability to disrupt the life cycle of these parasites.

Anticancer Studies

A study published in 2022 evaluated the efficacy of various piperazine derivatives, including our target compound, against human breast cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of approximately 18 μM against estrogen receptor-positive breast cancer cells, indicating moderate efficacy .

Antimalarial Activity

Research conducted on related piperazine derivatives has demonstrated their potential to inhibit P. falciparum growth:

- Compounds similar in structure to our target showed significant inhibition of parasite development at concentrations as low as 1 mM, with selectivity towards infected cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 18 | |

| Antimalarial | Plasmodium falciparum | <1 | |

| Antiamoebic | Entamoeba histolytica | >6 |

Case Studies

- Breast Cancer Inhibition : In a controlled laboratory setting, compounds structurally related to our target were tested for their effects on breast cancer cell viability. The results indicated a significant reduction in cell proliferation, attributed to apoptosis induction via PARP inhibition .

- Antimalarial Efficacy : A comparative study highlighted that certain piperazine derivatives showed superior activity against P. falciparum compared to traditional antimalarial drugs like mefloquine, suggesting a potential new avenue for malaria treatment .

Comparison with Similar Compounds

Piperazine Substituent Variations

The 4-acetylphenyl group on the piperazine distinguishes this compound from analogs with other aryl substituents:

- 3a (): Features a 4-fluorophenyl group on piperazine. The electron-withdrawing fluorine atom may enhance metabolic stability compared to the acetyl group, which introduces a ketone functionality capable of hydrogen bonding .

- MK47 (): Contains a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration relative to the acetyl group .

- Compound 5 (): Substituted with a pyrazol-4-yl group via a butanone chain. The extended alkyl chain and heterocyclic pyrazole alter molecular flexibility and electronic properties compared to the acetylphenyl group .

Linker and Bridge Modifications

The ethanone bridge in the target compound contrasts with other linker types:

- 3a (): Uses a hydrazineyl linkage, introducing a planar, conjugated system that may restrict rotational freedom compared to the ethanone bridge .

- 7a–x (): Incorporates a sulfonyl group between piperazine and tetrazole. Sulfonyl groups are highly polar and may reduce membrane permeability relative to the ethanone linker .

Key Insight: The ethanone bridge offers moderate flexibility and polarity, serving as a compromise between rigid and highly flexible linkers.

Thiazole Ring Substitutions

The thiazole’s (4-methylbenzyl)thio substituent is compared to other thiazole derivatives:

- 3a (): Substituted with a phenyl group at the 4-position. The absence of a sulfur atom reduces lipophilicity compared to the thioether group in the target compound .

- Compound in : Features a 4-methylthiazole linked via a phenoxy group. The methyl group and ether linkage may decrease metabolic stability compared to the thioether .

- MK47 (): Replaces thiazole with a thiophene ring.

Key Insight : The (4-methylbenzyl)thio group enhances lipophilicity and may improve membrane permeability, though it could increase susceptibility to oxidative metabolism.

Heterocycle Replacements

Several analogs replace the thiazole with other heterocycles:

- 7a–x (): Use tetrazole-thiol groups. Tetrazoles are more polar and may enhance water solubility but reduce CNS penetration .

- Compound 21 (): Incorporates a thiophene ring. Thiophene’s smaller size and different aromaticity could alter binding affinities in biological targets .

Key Insight : Thiazole’s nitrogen and sulfur atoms provide a balance of electronic effects and hydrogen-bonding capacity, making it a versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.